

The Structure-Activity Relationship of SR144528: A Technical Guide for Researchers

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An In-depth Examination of a Seminal CB2 Receptor Antagonist

SR144528 stands as a landmark molecule in cannabinoid research, being one of the first highly potent and selective antagonists for the cannabinoid receptor type 2 (CB2).[1][2] Its discovery provided researchers with a powerful chemical tool to investigate the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system. This technical guide delves into the core structure-activity relationship (SAR) of SR144528, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Core Compound Profile: SR144528

SR144528 is a pyrazole derivative characterized by its high binding affinity and remarkable selectivity for the CB2 receptor over the CB1 receptor.[1][3] This selectivity is crucial for elucidating the distinct functions of the CB2 receptor without the confounding psychoactive effects associated with CB1 receptor modulation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo binding affinities and functional activities of **SR144528**.



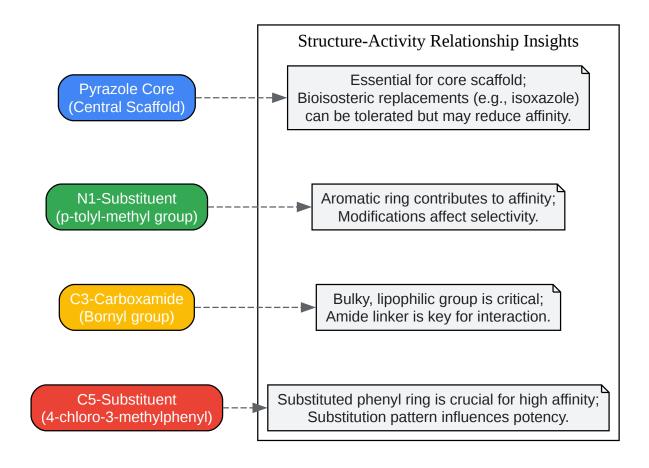
Parameter	Receptor	Species/System	Value	Reference
Binding Affinity (Ki)	CB2	Rat Spleen	0.6 nM	[1][2]
CB2	Human (recombinant)	0.6 nM	[1][4]	
CB1	Rat Brain	400 nM	[1][3]	
CB1	Human (recombinant)	400 nM	[1]	
Functional Activity (IC50)	CB2	Human (CHO cells)	10 nM	[1][4]
CB1	Human (CHO cells)	>10 μM	[1][4]	
CB2 (MAP Kinase)	Human (CHO cells)	39 nM	[1]	_
CB2 (B-cell activation)	Human Tonsillar B-cells	20 nM	[1]	-
In Vivo Activity (ED50)	CB2	Mouse Spleen	0.35 mg/kg (oral)	[1]

Table 1: In Vitro and In Vivo Activity of SR144528

Structure-Activity Relationship (SAR) of the SR144528 Core

The SAR of **SR144528** and its analogs has been explored to understand the key molecular features governing its high affinity and selectivity for the CB2 receptor. The core structure can be dissected into three main regions: the central pyrazole ring, the N1-substituent, and the C3-carboxamide moiety.





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Key structural regions and SAR insights for **SR144528**.

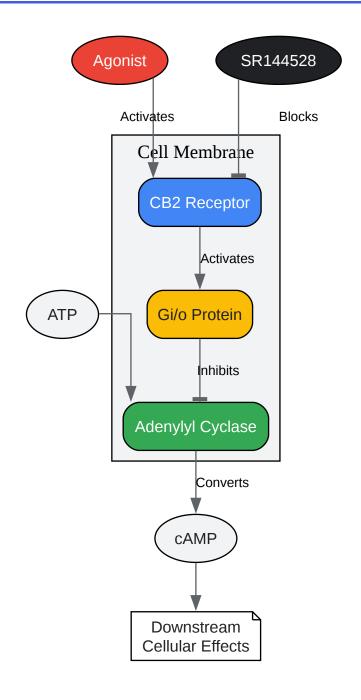
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by **SR144528** and a typical experimental workflow for its characterization.

CB2 Receptor Signaling Pathway

SR144528 acts as an inverse agonist at the CB2 receptor, which is a Gi/o-coupled G protein-coupled receptor (GPCR). Its activation by an agonist typically leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. As an antagonist, **SR144528** blocks this effect.





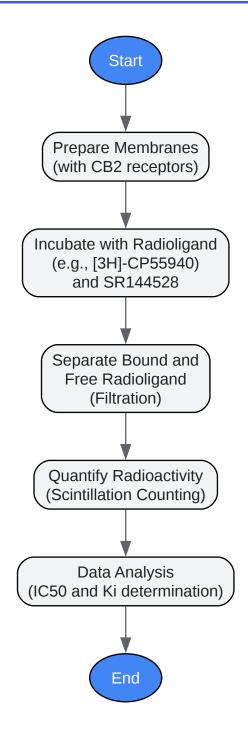
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CB2 receptor signaling pathway modulated by **SR144528**.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of compounds like **SR144528** is the competitive radioligand binding assay.





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